molecular formula C29H32N2O4 B14925393 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B14925393
M. Wt: 472.6 g/mol
InChI Key: GXVBUVDNHUZDET-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes multiple methoxy groups and a benzyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Addition of the ethyl and benzyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. This often includes the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

When compared to other similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:

    3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: Lacks the benzyl group.

    3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: Has a methyl group instead of an ethyl group.

    3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks both the ethyl and benzyl groups.

These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C29H32N2O4/c1-7-23-28(21-12-14-24(32-3)26(16-21)34-5)30-31(18-20-10-8-19(2)9-11-20)29(23)22-13-15-25(33-4)27(17-22)35-6/h8-17H,7,18H2,1-6H3

InChI Key

GXVBUVDNHUZDET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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